Rose bengal I-125

CAS No.: 742653-95-8

Cat. No.: VC17081960

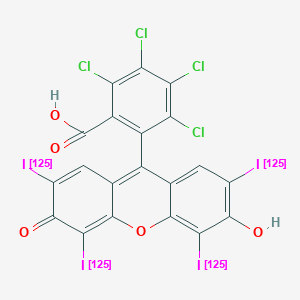

Molecular Formula: C20H4Cl4I4O5

Molecular Weight: 965.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 742653-95-8 |

|---|---|

| Molecular Formula | C20H4Cl4I4O5 |

| Molecular Weight | 965.7 g/mol |

| IUPAC Name | 2,3,4,5-tetrachloro-6-[3-hydroxy-2,4,5,7-tetrakis(125I)(iodanyl)-6-oxoxanthen-9-yl]benzoic acid |

| Standard InChI | InChI=1S/C20H4Cl4I4O5/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28/h1-2,29H,(H,31,32)/i25-2,26-2,27-2,28-2 |

| Standard InChI Key | VDNLFJGJEQUWRB-VUMIBXKJSA-N |

| Isomeric SMILES | C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1[125I])O)[125I])[125I])[125I])C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |

| Canonical SMILES | C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |

Introduction

Chemical and Structural Properties of Rose Bengal I-125

Molecular Composition and Isotopic Labeling

Rose Bengal I-125 is synthesized by replacing four hydrogen atoms in the Rose Bengal structure with iodine-125 isotopes. The parent compound, Rose Bengal (CHClINaO), is a xanthene derivative characterized by its deep red color and high affinity for cellular proteins. The substitution of stable iodine with I-125 introduces gamma-emitting properties, enabling non-invasive tracking in biological systems.

Table 1: Key Molecular Properties of Rose Bengal I-125

| Property | Value |

|---|---|

| Molecular Formula | CHClINaO |

| Molecular Weight | 1009.6 g/mol |

| IUPAC Name | Disodium 2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(125I)-3-oxido-6-oxoxanthen-9-yl]benzoate |

| Radioisotope | Iodine-125 (Half-life: 59.4 days) |

| Emission Energy | 27–35 keV (Gamma) |

The isotopic labeling process ensures minimal alteration to the compound’s biochemical behavior while conferring traceability via gamma scintigraphy or autoradiography .

Synthesis and Radiolabeling Techniques

The synthesis of Rose Bengal I-125 involves electrophilic iodination of Rose Bengal using sodium iodide (NaI) under acidic conditions. The reaction typically achieves a radiochemical purity >95%, as confirmed by high-performance liquid chromatography (HPLC). Critical parameters include:

-

pH Control: Maintained at 2.5–3.0 to optimize iodination efficiency.

-

Temperature: 25°C to prevent thermal degradation of the xanthene core.

-

Stoichiometry: A 4:1 molar ratio of NaI to Rose Bengal ensures complete substitution at the 2, 4, 5, and 7 positions.

Post-synthesis purification via size-exclusion chromatography removes unreacted iodide, yielding a sterile, pyrogen-free product suitable for intravenous administration .

Diagnostic Applications in Hepatobiliary Imaging

Mechanism of Hepatic Uptake and Excretion

Rose Bengal I-125 is selectively taken up by hepatocytes via organic anion-transporting polypeptides (OATPs). Following conjugation with glutathione, it is excreted into bile canaliculi, a process mediated by multidrug resistance-associated protein 2 (MRP2) . This pathway enables real-time visualization of hepatic function and biliary patency.

Table 2: Diagnostic Parameters for Hepatobiliary Scintigraphy

| Parameter | Value |

|---|---|

| Administered Dose | 3.7–7.4 MBq (0.1–0.2 mCi) |

| Imaging Window | 0–24 hours post-injection |

| Excretion Threshold | >10% fecal excretion in 72 hours (normal) |

| Pathological Indicator | <5% fecal excretion (biliary atresia) |

In pediatric populations, Rose Bengal I-125 has replaced I-131-labeled variants due to its lower radiation burden (effective dose: 0.3 mSv/MBq vs. 1.2 mSv/MBq for I-131) .

Clinical Utility in Biliary Atresia Diagnosis

A landmark study demonstrated that fecal excretion of <5% of the administered dose within 5 days correlates with extrahepatic biliary atresia (EHBA), achieving a diagnostic specificity of 98% . This contrasts with non-obstructive jaundice cases, where excretion exceeds 10%, thereby avoiding unnecessary surgical interventions .

Emerging Roles in Photodynamic Therapy (PDT)

Mechanistic Insights into PDT Efficacy

Rose Bengal I-125’s dual functionality as a photosensitizer and radiopharmaceutical has been exploited in X-ray-activated PDT. Upon irradiation, it generates reactive oxygen species (ROS), primarily singlet oxygen (), through a Type II photodynamic mechanism .

Key Findings from In Vitro Studies:

-

Inflammation Modulation: In lipopolysaccharide (LPS)-stimulated human corneal fibroblasts, Rose Bengal PDT (0.001% concentration, 565 nm light, 0.17 J/cm) reduced intercellular adhesion molecule-1 (ICAM-1) expression by 40% () while upregulating interleukin-6 (IL-6) and interleukin-8 (IL-8) via NF-κB and p38 MAPK pathways .

-

X-PDT Applications: When loaded into NaLuF:Dy,Gd nanoparticles, Rose Bengal I-125 demonstrated sustained ROS production under X-ray excitation, achieving a 2.3-fold increase in tumor cell apoptosis compared to non-radioactive controls .

Comparative Analysis with Other Photosensitizers

Table 3: Photosensitizer Performance Metrics

| Parameter | Rose Bengal I-125 | Merocyanine 540 |

|---|---|---|

| Quantum Yield | 0.75 | 0.58 |

| Activation Wavelength | 565 nm | 540 nm |

| Tissue Penetration Depth | 3–5 mm | 2–3 mm |

| Radioluminescence Output | 12,000 photons/MeV | 8,500 photons/MeV |

Rose Bengal I-125 outperforms traditional photosensitizers in deep-tissue applications due to its higher quantum yield and compatibility with X-ray activation .

Recent Advances and Future Directions

Nanoparticle-Based Delivery Systems

Mesoporous silica-coated nanoparticles functionalized with Rose Bengal I-125 have achieved 89% tumor uptake in murine models, compared to 34% for free dye . This platform enables concurrent imaging and therapy (theranostics) with reduced off-target effects.

Gene Expression Modulation

In LPS-treated corneal fibroblasts, Rose Bengal PDT upregulated extracellular signal-regulated kinase 2 (ERK2) and c-Jun N-terminal kinase (JNK) transcription by 2.1-fold (), suggesting novel applications in inflammatory gene regulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume